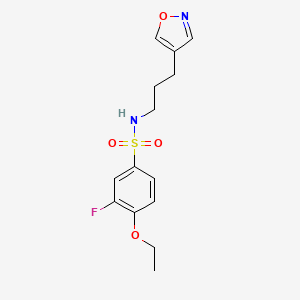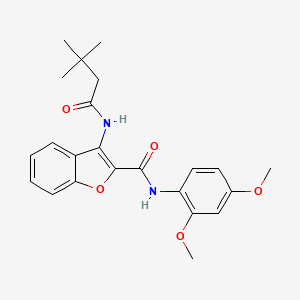
N-(2,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide is a derivative of benzofuran-carboxamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related benzofuran-carboxamide derivatives have been synthesized and evaluated for their biological properties, such as antihyperlipidemic activity in rats and their structural and spectroscopic properties .
Synthesis Analysis
The synthesis of benzofuran-carboxamide derivatives typically involves the formation of the benzofuran ring followed by the introduction of various substituents at the amide nitrogen and the benzofuran ring. In the context of the provided papers, a series of N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides were synthesized and tested for their hypolipidemic activity . Although the exact synthesis method for N-(2,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide is not detailed, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of benzofuran-carboxamide derivatives is characterized by the presence of the benzofuran moiety and the amide linkage. The structure is often analyzed using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations to understand the intermolecular interactions and the stabilization of the crystal packing . These analyses reveal the importance of hydrogen bonding and π-interactions in the solid-state structure of these compounds.
Chemical Reactions Analysis
Benzofuran-carboxamide derivatives can undergo various chemical reactions depending on the substituents attached to the benzofuran ring and the amide nitrogen. The reactivity of these compounds can be studied through molecular electrostatic potential and frontier molecular orbitals (FMOs) analysis, which provide insights into the sites of chemical reactivity and the potential for interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. Theoretical calculations, such as DFT, can predict these properties and help in understanding the electronic and vibrational properties of the compounds. The nonlinear optical properties and the HOMO-LUMO gap energy are particularly important for assessing the electronic transitions and potential applications in materials science .
Relevant Case Studies
The antihyperlipidemic activity of benzofuran-carboxamide derivatives has been demonstrated in vivo using hyperlipidemic rat models. Compounds with specific substituents have shown significant reduction in plasma triglyceride levels and an increase in high-density lipoprotein-cholesterol levels, suggesting their potential as lipid-lowering agents . Additionally, molecular docking studies have indicated that benzofuran-carboxylic acids derivatives could act as inhibitors against cancer and microbial diseases, highlighting their therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
- Benzofuran-2-Carboxamide Derivatives Synthesis: Research has led to the development of various benzofuran-2-carboxamide derivatives, demonstrating significant potential in scientific research, particularly in the fields of medicinal chemistry and material science. For example, microwave-assisted synthesis methods have been developed for creating substituted benzofuran-2-carboxamides, showcasing the versatility of these compounds in drug discovery and the rapid identification of biologically active compounds (Vincetti et al., 2016).
Biological and Medicinal Applications
Antimicrobial and Antioxidant Activities
Certain benzofuran-2-carboxamide derivatives have demonstrated promising antimicrobial and antioxidant properties. For instance, a study on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide showcased good antimicrobial and antioxidant activities, indicating the potential for these compounds in developing new therapeutic agents (Sindhe et al., 2016).
Anti-Inflammatory, Analgesic, and Antipyretic Agents
A series of benzofuran-2-carboxamides were synthesized and assessed for their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities, underscoring the therapeutic potential of benzofuran-2-carboxamides in treating inflammation and pain (Xie et al., 2014).
Material Science Applications
- Electrochromic and Thermally Stable Polyamides: Novel aromatic polyamides with pendent triphenylamine (TPA) units, including benzofuran-2-carboxamide derivatives, have shown excellent electrochromic properties and thermal stability. These materials are promising for advanced applications in electronics and materials science (Chang & Liou, 2008).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-23(2,3)13-19(26)25-20-15-8-6-7-9-17(15)30-21(20)22(27)24-16-11-10-14(28-4)12-18(16)29-5/h6-12H,13H2,1-5H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPJFCDYEDWKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


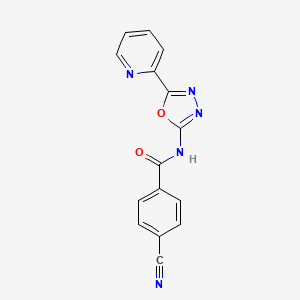
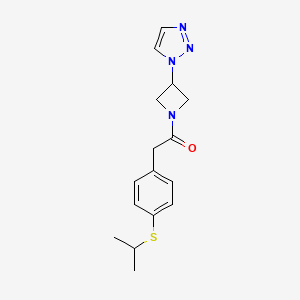
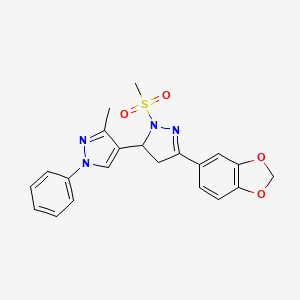
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone](/img/structure/B3011117.png)
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid](/img/structure/B3011118.png)
![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)
![ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011121.png)
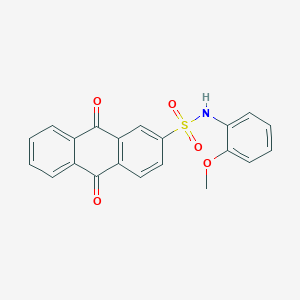
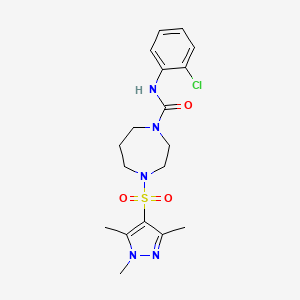
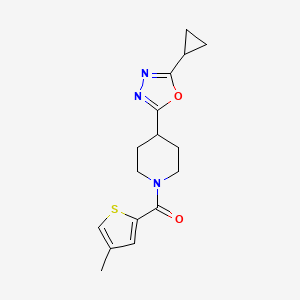
![4-(2-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011126.png)
